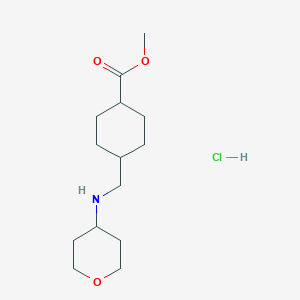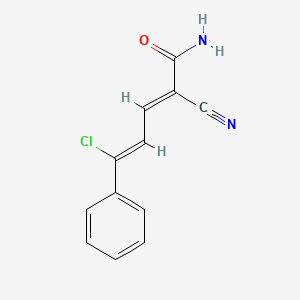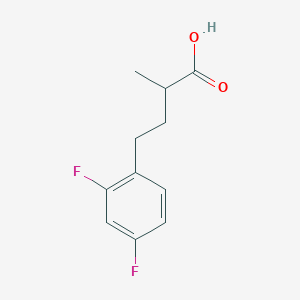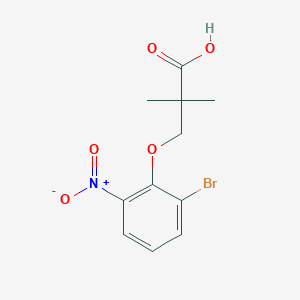
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by its bromine and nitro functional groups attached to a phenoxy ring, which is further connected to a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves multiple steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Bromination: The 2-nitrophenol is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-nitrophenol.
Etherification: The 2-bromo-6-nitrophenol is reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using large reactors for nitration, bromination, and etherification processes, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 3-(2-Hydroxy-6-nitrophenoxy)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(2-Bromo-6-aminophenoxy)-2,2-dimethylpropanoic acid.
Oxidation: Formation of quinone derivatives or other oxidized phenoxy compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
While not directly used as a drug, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and nitro groups suggests possible antimicrobial or anticancer properties, which could be investigated in preclinical studies.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure could impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-nitrophenol: Shares the bromine and nitro groups but lacks the dimethylpropanoic acid moiety.
3-(2-Bromo-4-nitrophenoxy)-2,2-dimethylpropanoic acid: Similar structure but with the nitro group in a different position on the phenoxy ring.
2-Bromo-4-nitrophenol: Another brominated nitrophenol with different substitution patterns.
Uniqueness
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to the combination of its bromine and nitro groups with the dimethylpropanoic acid moiety
Propriétés
Formule moléculaire |
C11H12BrNO5 |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
3-(2-bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5/c1-11(2,10(14)15)6-18-9-7(12)4-3-5-8(9)13(16)17/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
VBULHRDWCHJVQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=C(C=CC=C1Br)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



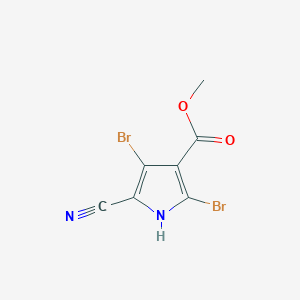

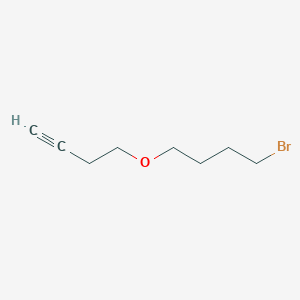

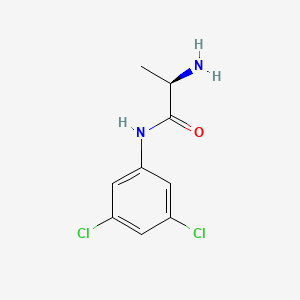
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
